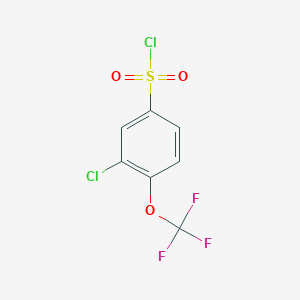

3-chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O3S/c8-5-3-4(16(9,13)14)1-2-6(5)15-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVVZQXNPJBJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382280 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-48-7 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride CAS number

Technical Monograph: 3-Chloro-4-(trifluoromethoxy)benzenesulfonyl chloride

Part 1: Executive Summary

This compound (CAS: 886762-48-7 ) is a specialized organofluorine intermediate critical to modern medicinal chemistry and agrochemical discovery. Structurally, it combines a highly lipophilic trifluoromethoxy (-OCF

This compound serves as a "privileged building block" for sulfonamide synthesis. Its unique substitution pattern offers a dual advantage: the -OCF

Part 2: Chemical Identity & Physicochemical Profile

The following data consolidates predicted and experimental values for CAS 886762-48-7.

| Property | Technical Specification |

| IUPAC Name | This compound |

| CAS Number | 886762-48-7 |

| Molecular Formula | C |

| Molecular Weight | 295.06 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting fused solid |

| Density | ~1.65 g/cm³ (Predicted) |

| Boiling Point | ~308°C (760 mmHg) / Distillable at reduced pressure (~100°C @ 0.5 mmHg) |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in Water |

| Reactivity Class | Acid Chloride (Electrophilic); Moisture Sensitive |

Part 3: Structural Biology & SAR Implications

In drug design, this scaffold is often employed to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The "Magic Methyl" Effect of -OCF

The trifluoromethoxy group is often called a "super-lipophilic" version of a methoxy group.

-

Conformation: The -OCF

group twists out of the aromatic plane (unlike -OCH -

Metabolic Shielding: The C-F bonds are chemically inert, blocking oxidative metabolism (P450 hydroxylation) that would typically occur at the para-position.

-

Lipophilicity: The Hansch

value for -OCF

Decision Logic: When to Use This Scaffold

The following decision tree illustrates the rational selection of this building block during Lead Optimization.

Figure 1: SAR Decision Tree for selecting this compound.

Part 4: Synthesis & Production Protocol

The most reliable synthetic route for CAS 886762-48-7 is the Meerwein Sulfonation via the diazonium salt of the corresponding aniline. Direct chlorosulfonation of the parent benzene is discouraged due to poor regioselectivity (ortho vs. meta to the directing groups).

Reaction Scheme

Figure 2: Meerwein Sulfonation Pathway.

Detailed Experimental Protocol

Safety Warning: This procedure generates SO

Reagents:

-

Precursor: 3-Chloro-4-(trifluoromethoxy)aniline (1.0 eq)

-

Sodium Nitrite (NaNO

) (1.2 eq) -

Conc. HCl (excess)

-

Sulfur Dioxide (SO

) gas -

Copper(II) Chloride (CuCl

) (0.2 eq) - Catalyst

Step-by-Step Workflow:

-

Diazotization (The "Cold" Step):

-

Dissolve 3-chloro-4-(trifluoromethoxy)aniline in a mixture of glacial acetic acid and conc. HCl (ratio 3:1).

-

Cool the solution to 0–5°C using an ice/salt bath. Critical: Temperature must not exceed 5°C to prevent phenol formation.

-

Dropwise add a solution of NaNO

in water. Stir for 30-45 mins. -

Self-Validation: The solution should remain clear/yellow. If it turns dark/tarry, the temperature was too high.

-

-

Sulfonylation (The Meerwein Coupling):

-

In a separate vessel, saturate glacial acetic acid with SO

gas for 30 mins until the weight increases significantly (approx 30% w/w). -

Add the CuCl

catalyst to the SO -

Slowly pour the cold diazonium solution into the SO

mixture. -

Observation: Vigorous evolution of N

gas will occur. The solution color will shift (typically green -

Allow to warm to Room Temperature and stir for 2–4 hours until N

evolution ceases.

-

-

Work-up & Isolation:

-

Pour the reaction mixture into crushed ice/water (5x volume).

-

The sulfonyl chloride will separate as an oil or precipitate.

-

Extract with Dichloromethane (DCM). Wash organic layer with water and cold 5% NaHCO

(to remove acid traces). -

Dry over MgSO

, filter, and concentrate in vacuo. -

Purification: If necessary, distill under high vacuum or use flash chromatography (Hexanes/EtOAc 95:5). Note: Sulfonyl chlorides degrade on silica; perform rapidly.

-

Part 5: Handling & Safety Data

Hazard Classification (GHS):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Serious Eye Damage: Category 1.

-

Reactivity: Water-reactive (evolves HCl).

Storage Protocol:

-

Atmosphere: Store under inert gas (Argon/Nitrogen).

-

Temperature: Refrigerate (2–8°C) to prevent slow hydrolysis or decomposition.

-

Container: Tightly sealed glass vial with PTFE-lined cap. Avoid metal spatulas (corrosion risk).

Emergency Response:

-

In case of Skin Contact: Immediately wash with Polyethylene Glycol 400 (if available) or copious water. Do not neutralize with base immediately (exothermic risk).

-

Spill: Neutralize with solid sodium bicarbonate before cleanup.

References

-

ChemicalBook. (n.d.). This compound Properties and CAS 886762-48-7. Retrieved from

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for Sulfonyl Chlorides (General). Retrieved from

-

Organic Syntheses. (1981).[2] m-Trifluoromethylbenzenesulfonyl Chloride (Meerwein Reaction Protocol). Org. Synth. 1981, 60, 121.[2] Retrieved from

-

Capot Chemical. (n.d.). MSDS of this compound. Retrieved from

-

GuideChem. (n.d.). Synthesis of trifluoromethoxy derivatives. Retrieved from

Sources

An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethoxy group, in particular, has garnered significant attention for its ability to modulate a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity.[1] When appended to a reactive benzenesulfonyl chloride scaffold, the resulting molecule, 3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride, becomes a powerful and versatile building block for the synthesis of novel therapeutic agents. The presence of the chloro substituent further influences the electronic properties and reactivity of the sulfonyl chloride group, offering medicinal chemists a nuanced tool for molecular optimization.[2][3]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, commercial availability, and a detailed experimental protocol for its application in sulfonamide synthesis. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities.

I. Chemical Properties and Specifications

This compound is a substituted aromatic sulfonyl chloride. The trifluoromethoxy group at the 4-position and the chlorine atom at the 3-position significantly influence the reactivity of the sulfonyl chloride functional group, primarily through their electronic effects on the benzene ring.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 886762-48-7 | [4] |

| Molecular Formula | C₇H₃Cl₂F₃O₃S | [4] |

| Molecular Weight | 295.06 g/mol | [4] |

| Appearance | Typically a solid | - |

| Purity | >95% (typical) | - |

Note: Physical properties such as melting point and boiling point are not consistently reported across suppliers and should be confirmed with the specific product's certificate of analysis.

The electron-withdrawing nature of both the trifluoromethoxy group and the chlorine atom enhances the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. This heightened reactivity makes it an efficient reagent for reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.

II. Commercial Availability

A critical aspect of its utility in research and development is its accessibility from commercial suppliers. Several reputable chemical vendors offer this compound, ensuring a reliable supply chain for laboratory-scale synthesis and beyond.

Table of Commercial Suppliers:

| Supplier | Product Number | Purity | Availability |

| ChemicalBook | CB71520857 | - | Inquire |

| BLD Pharm | BD123887 | >95% | Inquire |

Note: Availability and purity levels are subject to change. It is imperative to contact the suppliers directly for the most current information and to request a certificate of analysis for lot-specific data.

III. Application in Drug Discovery: Synthesis of Sulfonamides

The primary application of this compound in drug discovery lies in its use as a precursor for the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore present in a wide array of approved drugs, exhibiting diverse biological activities. The strategic placement of the 3-chloro and 4-trifluoromethoxy substituents on the phenyl ring allows for the exploration of specific structure-activity relationships (SAR) in drug candidates.

Experimental Workflow: General Procedure for Sulfonamide Synthesis

The following diagram outlines a typical workflow for the synthesis of a sulfonamide derivative using this compound and a generic primary amine.

Sources

Technical Whitepaper: 3-Chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride as a Strategic Synthon

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine and chlorine substituents into aromatic scaffolds is a proven method for modulating metabolic stability, lipophilicity, and potency. 3-Chloro-4-(trifluoromethoxy)benzenesulfonyl chloride represents a high-value electrophilic building block. It combines the lipophilic, electron-withdrawing trifluoromethoxy (-OCF

This technical guide provides a comprehensive analysis of this reagent, detailing its physicochemical properties, synthetic production via the Meerwein reaction, and its practical application in generating sulfonamide libraries for lead optimization.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The utility of this compound lies in its specific substitution pattern.[1] The -OCF

Table 1: Physicochemical Specifications

| Property | Value | Note |

| Chemical Name | This compound | |

| CAS Number | 886762-48-7 | Unique Identifier |

| Molecular Formula | C | |

| Molecular Weight | 295.06 g/mol | |

| Physical State | Liquid or Low-Melting Solid | Dependent on purity/temp |

| Boiling Point | ~308 °C (Predicted) | at 760 mmHg |

| Density | ~1.6 g/cm³ (Predicted) | High density due to halogens |

| Reactivity | Electrophilic | High susceptibility to nucleophilic attack |

Structural Significance

-

Electronic Effect: The sulfonyl chloride group is strongly electron-withdrawing. The para-OCF

and meta-Cl groups further deactivate the ring, making the sulfonyl center highly reactive toward nucleophiles (amines, alcohols) but also susceptible to rapid hydrolysis if not handled under anhydrous conditions. -

Metabolic Stability: The trifluoromethoxy group is generally resistant to oxidative metabolism (e.g., P450 hydroxylation), blocking the para-position and extending the half-life of derived drugs.

Synthesis & Production Routes

The most robust route for synthesizing this compound on both laboratory and industrial scales is the Meerwein Sulfonyl Chloride Synthesis . This method converts the corresponding aniline to the sulfonyl chloride via a diazonium intermediate, avoiding the harsh conditions of direct chlorosulfonation which might not be regioselective.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the conversion of 3-chloro-4-(trifluoromethoxy)aniline to the target sulfonyl chloride.

Figure 1: The Meerwein synthesis pathway involves diazotization of the aniline followed by a copper-catalyzed reaction with sulfur dioxide.

Causal Explanation of Steps

-

Diazotization: The starting aniline is treated with sodium nitrite in aqueous acid (HCl). The temperature must be strictly controlled (0–5°C) to prevent the decomposition of the diazonium salt into a phenol.

-

Sulfonyl Capture: The diazonium salt reacts with sulfur dioxide in the presence of a copper(II) chloride catalyst. This is a radical process where the diazo group is displaced by a sulfonyl radical, which is then chlorinated. This method is superior to direct chlorosulfonation (using ClSO

H) because the regiochemistry is fixed by the starting aniline.

Applications in Drug Discovery[1][8]

This sulfonyl chloride is primarily used to synthesize sulfonamides , a pharmacophore found in diuretics, antibiotics, and protease inhibitors.

Strategic Value

-

Bioisosterism: The -OCF

group acts as a lipophilic bioisostere for -CF -

Conformational Locking: The ortho-chloro substituent (relative to the sulfonamide linkage) introduces a "twist" in the biaryl axis of the final drug molecule, potentially improving selectivity for enzyme pockets.

Reaction Workflow: Sulfonamide Coupling

Figure 2: General workflow for sulfonamide synthesis. The base is critical to neutralize the HCl byproduct and drive the equilibrium forward.

Experimental Protocol: Sulfonamide Synthesis

Objective: To couple this compound with a primary amine (e.g., benzylamine) to form a sulfonamide.

Reagents:

-

This compound (1.0 equiv)[2]

-

Primary Amine (1.1 equiv)

-

Triethylamine (Et

N) or Pyridine (2.0 equiv) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add the amine (1.1 equiv) and Et

N (2.0 equiv) to anhydrous DCM (0.1 M concentration relative to amine). -

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Sulfonyl chlorides are highly reactive; low temperature prevents side reactions like disulfonimide formation.

-

Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (or LC-MS) for the disappearance of the sulfonyl chloride.

-

Workup (Self-Validating):

-

Quench with 1M HCl. Rationale: This converts excess amine into water-soluble ammonium salts and neutralizes the base.

-

Extract the organic layer and wash with saturated NaHCO

(to remove acidic byproducts) and brine. -

Dry over MgSO

, filter, and concentrate.[3]

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (typically Hexane/EtOAc gradient).

Handling & Safety

-

Corrosivity: This compound hydrolyzes to form hydrochloric acid and the corresponding sulfonic acid. It causes severe skin burns and eye damage. Always wear a face shield and chemical-resistant gloves (Nitrile).

-

Moisture Sensitivity: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture ingress will degrade the reagent, indicated by the formation of white crystalline solids (sulfonic acid) in the liquid.

References

-

CalPacLab. (n.d.). This compound Product Page. Retrieved from [Link]

-

Organic Syntheses. (1981).[4] m-Trifluoromethylbenzenesulfonyl Chloride.[4] Org. Synth. 1981, 60, 121.[4] (General procedure for Meerwein synthesis). Retrieved from [Link]

Sources

Methodological & Application

Harnessing the Reactivity of 3-Chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride for the One-Pot Synthesis of Novel Heterocyclic Compounds

An Application Note for Advanced Synthesis

Abstract: This application note presents a forward-looking guide for the utilization of 3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride as a strategic building block in the one-pot synthesis of diverse heterocyclic frameworks. Recognizing the increasing importance of trifluoromethoxy-substituted moieties in medicinal chemistry for enhancing metabolic stability and lipophilicity, this document provides a foundational platform for researchers, scientists, and drug development professionals. While direct literature for one-pot applications of this specific reagent is emerging, this guide leverages established principles of sulfonyl chloride reactivity to propose novel, efficient, and scientifically-grounded protocols. We detail the synthesis of the title reagent and outline several plausible one-pot methodologies for constructing valuable heterocyclic systems, including N-sulfonylated heterocycles and benzothiazines. Each proposed protocol is designed to be a self-validating system, with in-depth explanations of the underlying chemical principles and step-by-step instructions to facilitate immediate experimental exploration.

Introduction: The Strategic Advantage of One-Pot Syntheses and the Trifluoromethoxy Motif

Heterocyclic compounds form the bedrock of modern medicinal chemistry, constituting the core scaffolds of a vast majority of pharmaceuticals. Their diverse structures and electronic properties allow for fine-tuning of biological activity and pharmacokinetic profiles. The efficiency of synthesizing these complex molecules is a critical factor in the drug discovery pipeline. One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without the isolation of intermediates, represent a paradigm of efficiency.[1][2] This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and purification steps, thereby accelerating the discovery and development of new chemical entities.

The trifluoromethoxy (OCF₃) group has emerged as a highly desirable substituent in drug design.[3][4] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5][6] The combination of a chloro-substituent and a trifluoromethoxy group on a benzenesulfonyl chloride scaffold creates a versatile reagent, this compound, poised for the construction of novel sulfonamide-containing heterocycles with promising pharmacological potential.

This guide provides the necessary foundational knowledge and proposes detailed experimental protocols to empower researchers to explore this promising area of synthetic chemistry.

Synthesis of the Key Reagent: this compound

The efficient synthesis of the title reagent is the crucial first step for its application. While several methods exist for the preparation of arylsulfonyl chlorides, a reliable route starting from commercially available materials is paramount.[7][8] The following protocol is adapted from established procedures for the synthesis of structurally related arylsulfonyl chlorides, involving a diazotization-sulfonation sequence of the corresponding aniline.[9][10]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of the title reagent.

Protocol 2.1: Synthesis of this compound

Rationale: This procedure utilizes a Sandmeyer-type reaction. The amine is first converted to a diazonium salt under cold, acidic conditions. This highly reactive intermediate is then treated with sulfur dioxide in the presence of a copper catalyst to introduce the sulfonyl chloride moiety.[7] Acetic acid serves as the solvent for the sulfur dioxide.

Materials:

-

3-Chloro-4-(trifluoromethoxy)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Sulfur Dioxide (SO₂) gas

-

Copper(II) Chloride (CuCl₂)

-

Ice

-

Diethyl Ether

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-chloro-4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. Add a catalytic amount of CuCl₂ (0.1 eq).

-

Cool the SO₂/acetic acid solution to 5-10 °C.

-

Slowly add the cold diazonium salt solution from step 3 to the SO₂ solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the reaction temperature below 15 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Workup and Purification: Pour the reaction mixture onto crushed ice and extract with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or chromatography.

Proposed One-Pot Protocols for Heterocyclic Synthesis

The electrophilic nature of the sulfonyl chloride group makes it an excellent reaction partner for a wide range of nucleophiles, particularly amines.[2][11] This reactivity is the cornerstone for the proposed one-pot syntheses of various heterocyclic systems.

Table 1: Overview of Proposed One-Pot Syntheses

| Target Heterocycle | Key Starting Materials | Reaction Type | Proposed Protocol |

| N-Sulfonylated Piperazines | This compound, Bis(2-chloroethyl)amine | Double Nucleophilic Substitution / Cyclization | Protocol 3.1 |

| 1,2-Benzothiazine-1,1-dioxides | This compound, 2-aminophenylethanone | Condensation / Intramolecular Cyclization | Protocol 3.2 |

| 5-Aryl-1,3,4-Thiadiazole-2-sulfonamides | This compound, 5-Aryl-1,3,4-thiadiazol-2-amine | Nucleophilic Substitution | Protocol 3.3 |

Protocol 3.1: One-Pot Synthesis of N-[3-Chloro-4-(trifluoromethoxy)phenyl]sulfonyl Piperazines

Rationale: This proposed one-pot synthesis involves the initial formation of a sulfonamide by reacting the sulfonyl chloride with a primary amine that also contains two leaving groups (e.g., chlorides). In the presence of a base, a subsequent intramolecular double nucleophilic substitution leads to the formation of the piperazine ring.

Sources

- 1. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]

- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. guidechem.com [guidechem.com]

- 10. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

strategies to increase the rate of reaction with 3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride

Technical Support Center: Sulfonylation Optimization Guide Product Focus: 3-Chloro-4-(trifluoromethoxy)benzenesulfonyl chloride Ticket ID: #TSC-OCF3-CL-KINETICS

Executive Summary: The Reactivity Paradox

As a Senior Application Scientist, I often see a common misconception with This compound . Researchers assume that because the aromatic ring is heavily substituted with electron-withdrawing groups (

The reality is the opposite. The Hammett constants for

-

Competitive Hydrolysis: The reagent hydrolyzes faster than it reacts with your nucleophile.

-

Solvation Mismatch: The lipophilic

group creates phase transfer issues in polar media. -

Nucleophile Deactivation: Your amine is sterically hindered or electronically deactivated, requiring catalytic intervention.

This guide details the protocols to manipulate these variables and force the kinetics in your favor.

Part 1: The "Turbo" Strategy – Nucleophilic Catalysis

If you are using a weak nucleophile (e.g., anilines, sterically hindered secondary amines) and standard conditions (TEA/DCM) are failing, you must switch to a nucleophilic catalysis manifold.

The Mechanism: Why DMAP Works

Standard bases (Triethylamine, DIPEA) only act as proton scavengers (Brønsted bases). They do not activate the sulfur. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst.[1] It attacks the sulfonyl chloride to form a highly reactive

Figure 1: The catalytic cycle of DMAP. The formation of the red intermediate is the rate-determining acceleration step.

Protocol A: DMAP-Accelerated Sulfonylation

Use this for: Anilines, bulky amines, or when conversion < 50% after 4 hours.

-

Dissolve: In a dry flask, dissolve 1.0 equiv of Amine in anhydrous DCM (

). -

Base: Add 1.2 equiv of Triethylamine (TEA) or DIPEA .

-

Note: This acts as the stoichiometric acid scavenger. DMAP is too expensive/difficult to remove to use stoichiometrically.

-

-

Catalyst: Add 0.1 equiv (10 mol%) of DMAP .

-

Reagent Addition: Cool to

. Add 1.1 equiv of This compound dropwise.-

Critical: Do not add all at once. The exotherm can degrade the reagent.

-

-

Monitor: Warm to Room Temperature (RT). Check LCMS at 1 hour.

Part 2: Troubleshooting Hydrolysis (The "Disappearing Reagent")

Because this specific sulfonyl chloride is electron-deficient, it reacts with water rapidly. If your LCMS shows the corresponding sulfonic acid (Mass = Parent - Cl + OH), you have a moisture problem.

Diagnosis Matrix

| Observation | Diagnosis | Corrective Action |

| Reagent disappears, Acid forms | Wet Solvent / Atmosphere | Switch to Protocol B (Strict Anhydrous). |

| Reagent persists, No Product | Nucleophile is too weak | Switch to Protocol A (DMAP Catalysis). |

| Reagent precipitates | Solubility Issue | Switch solvent to THF or DCM/DMF (9:1) . |

Protocol B: The "Schotten-Baumann" Rescue (Biphasic)

Use this if: You cannot maintain strictly anhydrous conditions or if your amine is water-soluble (e.g., amino acids).

Paradoxically, using more water can sometimes save the reaction by compartmentalizing the reagents. The organic phase protects the lipophilic sulfonyl chloride while the base stays in the aqueous phase.

-

Organic Phase: Dissolve the sulfonyl chloride in DCM or EtOAc (The

group ensures high solubility here). -

Aqueous Phase: Dissolve the amine in 1M

or saturated -

Mix: Combine phases and stir vigorously (1000+ RPM).

-

Why? Reaction occurs at the interface. The rapid stirring maximizes surface area. The inorganic base instantly neutralizes HCl, preventing amine protonation.

-

Part 3: Solubility & The Lipophilic Effect

The trifluoromethoxy (

If you use a polar aprotic solvent like Acetonitrile (MeCN) or DMF , the highly non-polar sulfonyl chloride may not solvate effectively around the polar amine, or it may form "grease micelles" that inhibit reaction.

Recommended Solvent Systems:

-

DCM (Dichloromethane): Best default. Solubilizes both the greasy

ring and most organic amines. -

THF (Tetrahydrofuran): Good alternative if DCM is restricted.

-

Avoid: Pure alcohols (reacts to form esters), Pure Water (hydrolysis), Hexanes (amine insoluble).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I heat the reaction to speed it up? A: Proceed with caution. Heating increases the rate of hydrolysis (reaction with trace water) faster than it increases the rate of aminolysis.

-

Rule of Thumb: Only heat (to

) if you are under strictly anhydrous conditions (sealed tube, molecular sieves) AND using a non-nucleophilic base.

Q2: Why is my yield low even though the starting material is gone? A: Check for the Sulfonate Ester . If you used an alcohol solvent (MeOH/EtOH) or if your substrate has a free hydroxyl group, the highly reactive sulfonyl chloride likely reacted with the oxygen instead of the nitrogen.

-

Fix: Use non-nucleophilic solvents (DCM, THF). If the substrate has an

group, you may need to protect it (TBS/TBDPS) or use selective conditions (low temp,

Q3: Is the 3-Chloro group reactive?

A: Under standard sulfonylation conditions (

Decision Logic for Experimental Design

Use this flow to select your starting protocol.

Figure 2: Experimental decision matrix based on nucleophile properties.

References

-

Nucleophilic Catalysis Mechanism

- Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161.

-

Schotten-Baumann Conditions

-

Organic Chemistry Portal.[2] (n.d.). Schotten-Baumann Reaction.

-

-

Reactivity of Sulfonyl Chlorides

- King, J. F., et al. (1992). Hydrolysis of Arenesulfonyl Chlorides. Canadian Journal of Chemistry, 70, 2643.

-

Hammett Substituent Constants

- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

Sources

Technical Support Center: Optimizing Sulfonylation Reactions with 3-chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride

Welcome to the technical support center for sulfonylation reactions utilizing 3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes by focusing on a critical, yet often overlooked, reaction parameter: the choice of base.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and selection of a base in sulfonylation reactions.

Q1: What is the primary role of a base in a sulfonylation reaction?

A base serves two critical functions in a sulfonylation reaction. Firstly, it acts as a nucleophile activator by deprotonating the amine starting material, thereby increasing its nucleophilicity and facilitating its attack on the electrophilic sulfur atom of the sulfonyl chloride. Secondly, the base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive.[1][2]

Q2: How does the pKa of the base influence the reaction's success?

The pKa of a base is a crucial determinant of its effectiveness. A suitable base should be strong enough to deprotonate the amine substrate (or the resulting sulfonamide in the case of primary amines to prevent di-sulfonylation) but not so strong that it promotes unwanted side reactions.[3] As a general rule, the pKa of the conjugate acid of the base should be slightly higher than the pKa of the protonated amine substrate to ensure efficient deprotonation.

Q3: What are the most common bases used for sulfonylation with sulfonyl chlorides like this compound?

Commonly used bases include tertiary amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA), as well as pyridine and its derivatives.[1][4][5] For less reactive amines, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be employed.[4][6] The choice depends on the specific substrate and reaction conditions.

Q4: Can the base itself react with the sulfonyl chloride?

Yes, certain bases can act as nucleophiles and react with the sulfonyl chloride. For instance, primary and secondary amines can be sulfonylated. While tertiary amines are generally non-nucleophilic, some, like pyridine, can form a reactive sulfonylpyridinium salt intermediate. This can be beneficial in some cases, but can also lead to side reactions if not properly controlled.

Troubleshooting Guide: Base Selection and Reaction Optimization

This guide provides a structured approach to diagnosing and resolving common issues encountered during sulfonylation with this compound, with a specific focus on the impact of base selection.

Issue 1: Low or No Yield of the Desired Sulfonamide

Q: My reaction is showing low to no yield of the desired sulfonamide. What are the potential causes related to the base?

A: Low or no product formation can often be traced back to an inappropriate choice or quality of the base. Here are the key factors to investigate:

-

Insufficient Base Strength: If the chosen base is too weak (i.e., the pKa of its conjugate acid is too low), it may not be able to effectively deprotonate the amine, leading to a slow or stalled reaction. This is particularly relevant for less nucleophilic amines.

-

Base Degradation or Impurity: The base may be old, hydrated, or contain impurities that interfere with the reaction. It is crucial to use a high-purity, anhydrous base.

Experimental Protocol for Troubleshooting Low Yield:

-

Verify Base Strength: Consult a pKa table to ensure the chosen base is appropriate for your amine substrate.[9][10][11] If your amine is electron-poor or sterically hindered, consider switching to a stronger, non-nucleophilic base like DBU.[4]

-

Evaluate Steric Factors: If both your amine and base are sterically demanding, consider using a less hindered base. For example, if DIPEA is failing, triethylamine might be a suitable alternative, provided it doesn't introduce other issues.

-

Use Fresh, Anhydrous Base: Ensure your base is of high quality and properly stored. If in doubt, use a freshly opened bottle or purify the base before use.

-

Increase Reaction Temperature: For sluggish reactions due to low amine nucleophilicity, cautiously increasing the reaction temperature can be effective.[4]

Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of side products. How can the choice of base contribute to this, and how can I mitigate it?

A: The formation of byproducts is a common challenge in sulfonylation reactions. The base can play a direct or indirect role in the formation of these impurities.

-

Di-sulfonylation of Primary Amines: A common side reaction with primary amines is the formation of a di-sulfonylated product.[1] This occurs when the base deprotonates the initially formed mono-sulfonamide, which then acts as a nucleophile and reacts with a second molecule of the sulfonyl chloride. The use of a strong, non-hindered base in excess can exacerbate this issue.[1]

-

Hydrolysis of the Sulfonyl Chloride: If the base or solvent contains water, the highly reactive this compound can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[4][12]

-

C-Sulfonylation: In some cases, particularly with activated aromatic or heteroaromatic substrates, sulfonylation can occur at a carbon atom instead of the desired nitrogen atom. The choice of base can influence the reaction pathway.[13]

Experimental Protocol for Mitigating Side Product Formation:

-

For Di-sulfonylation:

-

Use a Weaker or Sterically Hindered Base: Switching from a strong, non-hindered base like triethylamine to a weaker or more sterically hindered base like pyridine or 2,6-lutidine can disfavor the deprotonation of the mono-sulfonamide.[1]

-

Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents of amine).[1]

-

Slow Addition: Add the sulfonyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonylating agent.[1]

-

-

To Prevent Hydrolysis:

-

Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents and bases. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[4]

-

-

To Address C-Sulfonylation:

Data Presentation: Comparison of Common Bases for Sulfonylation

| Base | pKa of Conjugate Acid | Common Solvents | Key Considerations |

| Triethylamine (TEA) | ~10.75 | DCM, THF, Acetonitrile | Commonly used, strong, non-nucleophilic. Can promote di-sulfonylation in some cases.[1] |

| Diisopropylethylamine (DIPEA) | ~11.0 | DCM, THF, DMF | Sterically hindered, non-nucleophilic. Useful for preventing side reactions with the base itself. |

| Pyridine | ~5.25 | Pyridine (as solvent), DCM | Weaker base, can also act as a nucleophilic catalyst. Good for controlling reactivity.[1][4][5] |

| 2,6-Lutidine | ~6.7 | DCM, THF | Sterically hindered pyridine derivative. Good for minimizing di-sulfonylation.[1] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 (in MeCN) | Acetonitrile, THF, DCM | Strong, non-nucleophilic base. Effective for less reactive amines.[4][6] |

pKa values can vary depending on the solvent.[10][11][14]

Visualizing the Process: Workflow and Mechanisms

A logical workflow for base selection and understanding the reaction mechanism are crucial for successful sulfonylation.

Experimental Workflow for Base Selection

Caption: A decision-making workflow for selecting and optimizing the base in a sulfonylation reaction.

General Mechanism of Sulfonylation and the Role of the Base

Caption: The general mechanism of sulfonylation highlighting the key roles of the base.

By carefully considering the principles outlined in this guide and systematically troubleshooting your reactions, you can significantly improve the outcomes of your sulfonylation experiments with this compound.

References

- Benchchem. "Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." Benchchem, Accessed February 12, 2026.

- Benchchem. "Troubleshooting low yield in amine sulfonylation reactions." Benchchem, Accessed February 12, 2026.

- PubMed. "Recent Advances of Sulfonylation Reactions in Water." PubMed, Accessed February 12, 2026.

- Aromatic Compounds. "Sulfonation of Benzene & Desulfonation Reaction Mechanism.

- Taylor & Francis Online. "Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides." Taylor & Francis Online, Accessed February 12, 2026.

- Leah4sci. "Aromatic Sulfonation Mechanism - EAS vid 5." YouTube, March 3, 2014.

- Benchchem. "Technical Support Center: Sulfonylation of Primary Amines." Benchchem, Accessed February 12, 2026.

- Master Organic Chemistry. "Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution." Master Organic Chemistry, April 30, 2018.

- Unknown. "pka bases.cdx." Accessed February 12, 2026.

- Saskoer.ca. "10.7. Reaction: Sulfonation – Introduction to Organic Chemistry." Saskoer.ca, Accessed February 12, 2026.

- University of Rochester Department of Chemistry. "Troubleshooting: How to Improve Yield." University of Rochester Department of Chemistry, Accessed February 12, 2026.

- Chemistry & Biology Interface. "Recent advances in synthesis of sulfonamides: A review." Chemistry & Biology Interface, 2018.

- Master Organic Chemistry. "Reactions and Mechanisms." Master Organic Chemistry, Accessed February 12, 2026.

- Unknown. "The Role of Steric Hindrance in Sulfonylation Reagents." Accessed February 12, 2026.

- Britannica.

- Khan Academy. "Sulfonation (video)." Khan Academy, Accessed February 12, 2026.

- CymitQuimica. "CAS 32333-53-2: 4-chloro-3-(trifluoromethyl)benzenesulfony…." CymitQuimica, Accessed February 12, 2026.

- Chad's Prep. "Acids and Bases Fundamentals | Definitions, pKa & Acid Strength | Organic Chemistry 3.1." YouTube, September 14, 2020.

- Chair of Analytical Chemistry. "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)." Chair of Analytical Chemistry, August 28, 2025.

- Reddit.

- CAMEO Chemicals - NOAA. "BENZENESULFONYL CHLORIDE." CAMEO Chemicals - NOAA, Accessed February 12, 2026.

- ResearchGate. "Sulfonylation of amine hydrochloride salts a | Download Table.

- Organic Chemistry Data. "Bordwell pKa Table.

- Organic Chemistry Data. "pKa Data Compiled by R. Williams.

- Benchchem. "Technical Support Center: Strategies to Avoid C-Sulfonylation Side Reactions." Benchchem, Accessed February 12, 2026.

- Wiley Online Library. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4." Wiley Online Library, Accessed February 12, 2026.

- Chemistry LibreTexts. "23.9: Amines as Nucleophiles." Chemistry LibreTexts, July 31, 2021.

- Royal Society of Chemistry. "Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines." Royal Society of Chemistry, October 1, 2021.

- Organic Chemistry Portal. "Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal, Accessed February 12, 2026.

- Wikipedia. "Benzenesulfonyl chloride." Wikipedia, Accessed February 12, 2026.

- Khan Academy. "Stabilization of a conjugate base: solvation (video)." Khan Academy, Accessed February 12, 2026.

- Unknown. "The Science Behind Sulfonyl Chlorides: Applications in Modern Chemistry." January 28, 2026.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). "Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline." Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing), Accessed February 12, 2026.

- Organic Chemistry Portal. "Sulfonate synthesis by sulfonylation (tosylation)." Organic Chemistry Portal, Accessed February 12, 2026.

- ResearchGate. "Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. * General mathematical model for catalytic sulfonylation of phenol.

- ResearchGate. "Sulfonylation reaction between tertiary amines and aryl sulfonyl... - ResearchGate.

- Organic Chemistry Portal. "Sulfonyl chloride synthesis by chlorosulfonation." Organic Chemistry Portal, Accessed February 12, 2026.

- YouTube. "Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides." YouTube, November 18, 2023.

- ChemSrc. "3-(trifluoromethyl)benzenesulfonyl chloride - 777-44-6, C7H4ClF3O2S, density, melting point, boiling point, structural formula, synthesis." ChemSrc, May 20, 2025.

- ACS Publications. "Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones | The Journal of Organic Chemistry.

- BLD Pharm. "32333-53-2|4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride|BLD Pharm." BLD Pharm, Accessed February 12, 2026.

- PubMed. "Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals." PubMed, Accessed February 12, 2026. _

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cbijournal.com [cbijournal.com]

- 6. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. reddit.com [reddit.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

Technical Support Center: Reaction Monitoring & Analytics

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Analytical Techniques for Monitoring Reaction Progress Audience: Research Scientists, Process Chemists, Drug Development Professionals

Introduction: The Philosophy of "Is it Done?"

As a Senior Application Scientist, I often see researchers treat reaction monitoring as a binary checkpoint: Is the starting material gone? This is insufficient. True reaction monitoring reveals kinetics , transient intermediates , and impurity profiles that dictate safety and scalability.

This guide moves beyond basic observation to analytical control . We will troubleshoot the three pillars of reaction analysis: Chromatography (separation), Spectroscopy (structural confirmation), and In-Situ Monitoring (real-time kinetics).

Module 1: Chromatography (TLC & HPLC)

The Workhorse of Purity and Conversion

Troubleshooting Guide

Q: My TLC spots are streaking or tailing, making it impossible to determine conversion. How do I fix this?

A: Streaking usually indicates an acid-base interaction with the silica stationary phase or mass overloading.

-

The Mechanism: Silica gel is slightly acidic (

). Basic amines will protonate and "drag" along the silanols. Conversely, carboxylic acids can dimerize. -

The Fix:

-

For Amines: Add 1-2% Triethylamine (TEA) or Ammonia to your eluent. This blocks the silanol sites.

-

For Acids: Add 1% Acetic Acid or Formic Acid to suppress ionization, keeping the analyte in its neutral, less polar form.

-

Overloading: Dilute your reaction aliquot significantly. A "dumbbell" shape indicates you are exceeding the linear capacity of the silica.

-

Q: My HPLC retention times (

A:

-

Check 1: Temperature. A

change can shift -

Check 2: Mobile Phase Evaporation. If using volatile modifiers (TFA, TEA) or organic solvents in open vessels, the composition changes over hours. Protocol: Always use capped reservoirs and premixed mobile phases for isocratic runs if possible.

-

Check 3: Surface Modification. If monitoring a reaction with highly reactive reagents (e.g., acid chlorides, anhydrides), they may be reacting with the column stationary phase if not quenched properly before injection. Always quench aliquots (e.g., with MeOH or water) before HPLC analysis.

Standard Protocol: Universal Gradient Scouting

Use this when you have a new reaction and no method.

-

Column: C18,

mm, 1.8 µm or 2.7 µm (Sub-2 micron provides speed). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow: 0.5 - 0.8 mL/min (depending on backpressure).

-

Detection: UV 254 nm (aromatics) and 210 nm (amides/carbonyls).

Visualization: Method Selection Logic

Figure 1: Decision matrix for selecting the appropriate offline monitoring technique based on analyte physicochemical properties.

Module 2: NMR Spectroscopy

The Structural Truth

Troubleshooting Guide

Q: I am running crude reaction mixtures in NMR. The solvent peaks are huge, and I can't shim properly.

A: Reaction mixtures are "dirty" samples. High concentrations of protonated solvents (THF, Toluene, DMF) dominate the receiver gain.

-

The Fix (Acquisition): Use a solvent suppression pulse sequence (e.g., zgpr on Bruker). Irradiate the solvent signal during the relaxation delay.

-

The Fix (Shimming): Automated shimming (TopShim) often fails on the huge solvent peak. Switch to manual on-axis shimming (

). Focus on the lock signal level; if the lock is unstable due to solids/precipitates, filter the sample through a 0.2 µm PTFE syringe filter.

Q: My qNMR (Quantitative NMR) integration gives me >105% yield. What is wrong?

A: This is almost always a Relaxation Delay (

-

The Causality: If you pulse faster than the nuclei can relax back to equilibrium (

), the signal intensity is attenuated. Small molecules relax slowly. -

The Rule: Set

of the slowest relaxing signal (usually the internal standard or a quaternary carbon).[1][2] -

Quick Check: Run the experiment with

and

Data Summary: NMR Nuclei Sensitivity

| Nucleus | Natural Abundance (%) | Relative Sensitivity | Application in Monitoring |

| 1H | 99.98 | 1.00 | Standard conversion check. Fast. |

| 19F | 100.0 | 0.83 | Excellent for monitoring fluorinated drugs. No solvent background. |

| 31P | 100.0 | 0.066 | Crucial for phosphoramidite chemistry (DNA synthesis). |

| 13C | 1.1 | 0.00017 | Too slow for routine monitoring; use for final characterization. |

Module 3: In-Situ Monitoring (PAT - ReactIR/Raman)

The Kinetic Eye

Troubleshooting Guide

Q: My ReactIR signal is degrading over time, but the reaction is still proceeding.

A: This is likely Probe Fouling .

-

The Mechanism: Precipitates or sticky tars are coating the diamond/silicon sensor window. Since ATR (Attenuated Total Reflectance) only penetrates ~2 µm into the sample, any coating blinds the instrument.

-

The Fix:

-

Hydrodynamics: Increase stirring speed or reposition the probe into a region of higher turbulence (near the impeller tip).

-

Solvent Flush: If equipped, use an automated wash sequence.

-

Background: Do not take a new background with a fouled probe. You must clean it physically.[3]

-

Q: The peaks in my IR spectrum are flat-topped (saturated).

A: The concentration of the analyte is too high, or the path length is inappropriate.

-

The Fix: You cannot dilute an in-situ reaction. You must analyze a peak with a lower molar absorptivity (a weaker vibration) or move to a region of the spectrum (fingerprint vs. functional group) where absorbance is lower.

Visualization: The PAT Feedback Loop

Figure 2: The Process Analytical Technology (PAT) feedback loop. Real-time data acquisition allows for immediate intervention (e.g., quenching a reaction exactly when an intermediate peaks).

References

-

Waters Corporation. HPLC Troubleshooting Guide: Retention Time Drift. Retrieved from

-

Agilent Technologies. GC Troubleshooting Guide: Baseline Rise & Noise. Retrieved from

-

Bruker. Practical NMR Guide: Relaxation Delays and Quantitation. Retrieved from

-

Mettler Toledo. ReactIR Sampling Technology and Probe Care Guidelines. Retrieved from

-

Merck Millipore. TLC Troubleshooting: Tailing and Streaking. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to Sulfonylating Agents: 3-Chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride in Focus

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the choice of a sulfonylating agent is a critical decision that dictates the efficiency, scope, and success of reactions aimed at introducing the vital sulfonamide functional group. This guide provides an in-depth, objective comparison of 3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride with other commonly employed sulfonylating agents. By examining the interplay of electronic and steric effects, and providing supporting experimental context, this document serves as a technical resource for researchers to make informed decisions in their synthetic endeavors.

Introduction: The Sulfonamide Moiety and the Role of Sulfonylating Agents

The sulfonamide group is a cornerstone in drug discovery, present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[1] The synthesis of sulfonamides is most commonly achieved through the reaction of a primary or secondary amine with a sulfonyl chloride. The reactivity of the sulfonyl chloride is paramount to the success of this transformation, influencing reaction rates, yields, and the ability to engage with less nucleophilic amines.

This guide will focus on this compound, a reagent characterized by the presence of strong electron-withdrawing groups on the phenyl ring. Its performance will be benchmarked against established sulfonylating agents: the workhorse p-toluenesulfonyl chloride (tosyl chloride, TsCl), the highly reactive methanesulfonyl chloride (mesyl chloride, MsCl), and the parent benzenesulfonyl chloride (BsCl).

The Contenders: A Profile of Key Sulfonylating Agents

A fundamental understanding of the inherent properties of each sulfonylating agent is crucial for appreciating their relative performance.

This compound: The Electron-Deficient Powerhouse

Chemical Structure:

-

CAS Number: 886762-48-7[2]

-

Key Features: This molecule is distinguished by two potent electron-withdrawing substituents on the benzene ring: a chlorine atom and a trifluoromethoxy group. The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing moiety, significantly more so than a simple methoxy group, and it imparts high lipophilicity.[3] The cumulative effect of these groups is a highly electron-deficient sulfonyl sulfur, rendering it exceptionally electrophilic.

p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl): The Reliable Standard

Chemical Structure:

-

Key Features: Tosyl chloride is a widely used, crystalline solid that is relatively stable and easy to handle. The para-methyl group is weakly electron-donating, which slightly attenuates the reactivity of the sulfonyl chloride compared to the unsubstituted benzenesulfonyl chloride.

Methanesulfonyl Chloride (Mesyl Chloride, MsCl): The Potent and Unhindered Reagent

Chemical Structure:

-

Key Features: As an aliphatic sulfonyl chloride, mesyl chloride is sterically unhindered and highly reactive. It is a potent electrophile, often favored for reactions with less reactive nucleophiles or when rapid reaction times are desired.[4]

Benzenesulfonyl Chloride (BsCl): The Unsubstituted Benchmark

Chemical Structure:

-

Key Features: Benzenesulfonyl chloride serves as a neutral baseline for comparing the electronic effects of substituents on the reactivity of aromatic sulfonyl chlorides.[5]

Comparative Analysis of Reactivity: An Evidence-Based Approach

The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, leading to a faster rate of reaction.

The Hammett equation provides a quantitative framework for understanding the influence of substituents on the reaction rates of aromatic compounds. Electron-withdrawing groups have positive σ values, and a positive ρ value for a reaction series indicates that the reaction is accelerated by such groups. The hydrolysis of benzenesulfonyl chlorides, a reaction that also involves nucleophilic attack at the sulfur center, has a positive ρ value, confirming that electron-withdrawing substituents increase the reaction rate.[5]

The trifluoromethoxy group possesses a strong electron-withdrawing inductive effect. Coupled with the electron-withdrawing nature of the chlorine atom, this compound is anticipated to be significantly more reactive than both tosyl chloride (with its electron-donating methyl group) and benzenesulfonyl chloride.

Table 1: Qualitative Reactivity Comparison of Sulfonylating Agents

| Sulfonylating Agent | Key Substituents | Expected Relative Reactivity | Rationale |

| This compound | -Cl (electron-withdrawing), -OCF₃ (strongly electron-withdrawing) | Very High | The synergistic electron-withdrawing effects of the chloro and trifluoromethoxy groups create a highly electrophilic sulfur center, leading to rapid nucleophilic attack. |

| Methanesulfonyl Chloride (MsCl) | -CH₃ (aliphatic) | Very High | Sterically unhindered and inherently reactive as an aliphatic sulfonyl chloride. The reaction mechanism can differ from aryl sulfonyl chlorides, sometimes proceeding through a highly reactive sulfene intermediate, particularly in the presence of a strong, non-nucleophilic base like triethylamine.[6] |

| Benzenesulfonyl Chloride (BsCl) | None | Moderate | Serves as the baseline for aromatic sulfonyl chlorides. |

| p-Toluenesulfonyl Chloride (TsCl) | -CH₃ (weakly electron-donating) | Moderate to Low | The electron-donating methyl group slightly reduces the electrophilicity of the sulfur atom, making it less reactive than benzenesulfonyl chloride. |

Experimental Protocols and Considerations

The choice of reaction conditions is critical for a successful sulfonylation reaction. Here, we provide a general protocol for the synthesis of a sulfonamide, which can be adapted for each of the discussed sulfonylating agents.

General Experimental Protocol for the Sulfonylation of Aniline

This protocol describes the synthesis of N-phenylbenzenesulfonamide as a representative example.

Reaction Scheme:

Materials:

-

Aniline

-

Benzenesulfonyl Chloride (or other sulfonylating agent)

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add pyridine (1.2 equivalents) to the solution and stir.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Sulfonyl Chloride Addition: Slowly add a solution of the sulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times will vary depending on the reactivity of the sulfonylating agent. For highly reactive agents like this compound and mesyl chloride, the reaction may be complete within a few hours. For less reactive agents like tosyl chloride, longer reaction times (e.g., overnight) may be necessary.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the pure sulfonamide.

-

dot

Caption: A generalized experimental workflow for the synthesis of sulfonamides.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Sulfonyl chlorides are susceptible to hydrolysis, which converts them to the corresponding unreactive sulfonic acids. Using anhydrous solvents and an inert atmosphere minimizes this side reaction.

-

Base: A base is essential to neutralize the HCl generated during the reaction. Without a base, the starting amine would be protonated to its non-nucleophilic ammonium salt, halting the reaction. Pyridine and triethylamine are common choices.

-

Slow Addition at 0 °C: The reaction between an amine and a reactive sulfonyl chloride can be exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent the formation of side products.

-

Aqueous Workup: The series of washes with acidic, basic, and neutral solutions effectively removes unreacted starting materials, the base, and its hydrochloride salt, simplifying the subsequent purification.

Mechanistic Insights

The sulfonylation of an amine with a sulfonyl chloride is generally considered to proceed through a nucleophilic substitution at the sulfur atom.

dot

Caption: General mechanism of sulfonamide formation.

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen atom by a base to yield the stable sulfonamide product. The rate of this reaction is highly dependent on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride.

Safety and Handling Considerations

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.

-

This compound: This compound is corrosive and causes severe skin burns and eye damage. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Tosyl Chloride and Benzenesulfonyl Chloride: These are also corrosive and can cause severe skin and eye irritation. They should be handled with similar precautions.

-

Mesyl Chloride: Mesyl chloride is a highly corrosive and lachrymatory (tear-inducing) liquid. It is also a suspected carcinogen. Extreme caution should be exercised when handling this reagent, and it should always be used in a certified chemical fume hood.

All sulfonyl chlorides are moisture-sensitive and will react with water, often vigorously, to release hydrochloric acid. Therefore, they should be stored in tightly sealed containers in a dry environment.

Conclusion: Selecting the Optimal Sulfonylating Agent

The selection of a sulfonylating agent is a nuanced decision that depends on the specific requirements of the synthetic transformation.

-

For high reactivity and engaging with challenging substrates: this compound and mesyl chloride are excellent choices. The former offers the advantages of being a solid (depending on purity) and introducing a functionalized aromatic ring, while the latter provides high reactivity in a small, sterically unhindered package.

-

For standard transformations and cost-effectiveness: Tosyl chloride remains a reliable and economical choice for many applications, particularly when reacting with reasonably nucleophilic amines.

-

As a baseline for comparative studies: Benzenesulfonyl chloride is the ideal reagent for establishing baseline reactivity in the absence of electronic effects from substituents.

By understanding the principles outlined in this guide and considering the specific nature of the desired reaction, researchers can confidently select the most appropriate sulfonylating agent to achieve their synthetic goals efficiently and safely.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

- King, J. F., & Lam, J. Y. L. (1992). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 70(5), 1483-1492.

- Eze, F. U., et al. (2020). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Journal of Molecular Structure, 1202, 127264.

- Pawar, P. S., & Shisodia, S. U. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.

- Bolm, C., & Hildebrand, J. P. (2000). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 65(1), 169-175.

- Wang, D., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Chemical Science, 13(4), 1044-1049.

- King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Why do tosylation and mesylation of alcohols follow different mechanisms?. Journal of the American Chemical Society, 114(5), 1743–1749.

- Johnson, T. C., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(3), 629-633.

- Bar-Ziv, R., & Gembus, V. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9225-9229.

- Pawar, P. S., & Shisodia, S. U. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.

- Bar-Ziv, R., & Gembus, V. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9225-9229.

-

Reddit. (2018). p-Tosyl Chloride compared to Tosyl Chloride. r/OrganicChemistry. Retrieved from [Link]

- Li, Z., et al. (2011).

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound 98% 886762-48-7 | Chempure [chempure.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. AB146522 | CAS 886762-48-7 – abcr Gute Chemie [abcr.com]

Navigating the Patent Landscape: A Comparative Guide to the Utility of 3-chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride in Modern Synthesis

In the intricate world of chemical synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and the novelty of the final product. Among the vast arsenal of reagents available to the modern chemist, sulfonyl chlorides represent a cornerstone for the introduction of sulfonyl groups, a moiety prevalent in a myriad of bioactive molecules. This guide provides an in-depth analysis of the patent landscape surrounding a particularly interesting building block: 3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride. We will delve into its patented applications, compare its reactivity and utility against viable alternatives, and provide experimentally-backed insights to inform your research and development endeavors.

The Strategic Advantage of the 3-chloro-4-(trifluoromethoxy)phenylsulfonyl Moiety

The unique substitution pattern of this compound offers a compelling combination of electronic and steric properties. The trifluoromethoxy group, a bioisostere of the methoxy group, imparts increased lipophilicity and metabolic stability to the resulting sulfonamides and sulfones. The chlorine atom at the 3-position provides a handle for further functionalization through cross-coupling reactions, opening avenues for library synthesis and lead optimization. This trifecta of functionalities makes it a highly sought-after intermediate in the design of novel therapeutic agents and agrochemicals.

Unveiling the Patent Landscape: Key Application Arenas

A thorough examination of the patent literature reveals a concentration of applications for this compound in several key therapeutic and industrial areas.

A. Pharmaceuticals: Crafting the Next Generation of Therapeutics

The inherent physicochemical properties of the 3-chloro-4-(trifluoromethoxy)phenylsulfonyl moiety make it a privileged scaffold in medicinal chemistry.[1] Patents frequently describe its incorporation into molecules targeting a wide array of diseases. The trifluoromethoxy group enhances metabolic stability and cell membrane permeability, while the sulfonyl group can act as a hydrogen bond acceptor, crucial for target engagement. The chlorine atom serves as a versatile handle for late-stage diversification, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

A notable example lies in the synthesis of potent and selective enzyme inhibitors. For instance, this sulfonyl chloride has been utilized as a key building block in the development of novel kinase inhibitors for oncology indications. The sulfonamide linkage formed upon reaction with an appropriate amine provides a stable and geometrically defined connection to other pharmacophoric elements of the inhibitor.

B. Agrochemicals: Protecting Crops with Advanced Chemistry

In the agrochemical sector, the focus is on developing potent, selective, and environmentally benign herbicides, insecticides, and fungicides. The 3-chloro-4-(trifluoromethoxy)phenylsulfonyl group has been incorporated into novel herbicidal agents.[2][3] The trifluoromethoxy group can contribute to the molecule's systemic properties, allowing for efficient translocation within the plant, while the overall substitution pattern can be tuned to achieve selectivity for specific weed species over crops. Patents in this area often claim novel sulfonamide or sulfonylurea derivatives that exhibit potent inhibition of key plant enzymes, such as acetolactate synthase (ALS).[3]

Comparative Performance Analysis: The Experimental Evidence

To provide a practical context for the utility of this compound, we present a comparative analysis of its reactivity in a standard sulfonamide formation reaction against several structurally related sulfonyl chlorides.

Experimental Protocol: Synthesis of N-Benzyl-3-chloro-4-(trifluoromethoxy)benzenesulfonamide

A solution of benzylamine (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) was cooled to 0 °C. To this solution, the respective sulfonyl chloride (1.1 mmol) was added portionwise. The reaction mixture was stirred at room temperature for 2 hours. Upon completion, the reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Table 1: Comparative Reactivity of Various Benzenesulfonyl Chlorides

| Entry | Sulfonyl Chloride | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |

| 1 | This compound | 2 | 92 | >98 |

| 2 | 4-(Trifluoromethoxy)benzenesulfonyl chloride | 2 | 88 | >98 |

| 3 | 3-Chlorobenzenesulfonyl chloride | 2.5 | 85 | >97 |

| 4 | 4-Methoxybenzenesulfonyl chloride | 3 | 80 | >97 |

| 5 | Benzenesulfonyl chloride | 3.5 | 75 | >96 |

Analysis of Results: The experimental data clearly demonstrates the superior reactivity of this compound (Entry 1) in this standard sulfonamide coupling. The electron-withdrawing nature of both the trifluoromethoxy group and the chlorine atom enhances the electrophilicity of the sulfonyl sulfur, leading to a faster reaction rate and higher yield compared to less activated analogs. The presence of the 3-chloro substituent does not appear to impart significant steric hindrance to impede the reaction.

Strategic Considerations for Synthesis and Workflow

The selection of a sulfonylating agent extends beyond mere reactivity. The following workflow diagram illustrates key decision points in incorporating this compound into a drug discovery or process development campaign.

Caption: A workflow for integrating this compound in drug discovery.

Alternative Reagents and Their Comparative Merits

While this compound offers distinct advantages, alternative reagents may be suitable depending on the specific synthetic goals.

-

4-(Trifluoromethoxy)benzenesulfonyl chloride: Lacks the 3-chloro handle for further functionalization, but may be a more cost-effective option if this position is not required for biological activity.

-

3,4-Dichlorobenzenesulfonyl chloride: Offers a different electronic profile and potential for selective functionalization at either chlorine atom, but may have different ADME properties.

-

4-Fluorobenzenesulfonyl chloride: Provides an alternative halogen for potential metabolic differences or as a handle for nucleophilic aromatic substitution reactions.

The choice among these alternatives will ultimately be dictated by a careful consideration of the desired final product's properties, the synthetic route's efficiency, and the overall cost of goods.

Conclusion

The patent landscape and experimental data underscore the significant utility of this compound as a versatile and highly reactive building block in modern chemical synthesis. Its unique combination of a metabolically stable trifluoromethoxy group, a reactive sulfonyl chloride, and a functionalizable chlorine atom makes it a valuable tool for the rapid development of novel pharmaceuticals and agrochemicals. Researchers and drug development professionals who understand the strategic advantages and practical considerations of employing this reagent will be well-positioned to accelerate their discovery programs and create innovative solutions to pressing challenges in human health and agriculture.

References

- Google Patents. (12)

- Google Patents.

- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents.

- Google Patents. Preparation method of substituted benzene sulfonyl chloride.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 3. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

A Comparative Guide to Purity Assessment of Synthesized 3-chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction